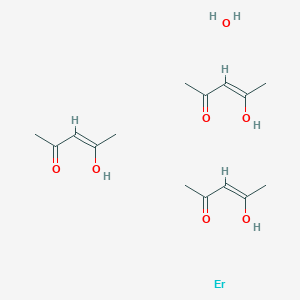
Erbium, tris(2,4-pentanedionato-kO,kO')-, hydrate, (OC-6-11)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Erbium, tris(2,4-pentanedionato-kO,kO’)-, hydrate, (OC-6-11)-: is a chemical compound with significant potential in various scientific research fields. This compound is known for its unique properties, making it valuable for applications in catalysis, luminescence, and magnetic resonance imaging.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Erbium, tris(2,4-pentanedionato-kO,kO’)-, hydrate, (OC-6-11)- typically involves the reaction of erbium salts with 2,4-pentanedione under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete reaction and formation of the desired complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity erbium salts and 2,4-pentanedione, with careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to obtain the hydrate form.
化学反応の分析
Types of Reactions
Erbium, tris(2,4-pentanedionato-kO,kO’)-, hydrate, (OC-6-11)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligand substitution reactions can occur, where the 2,4-pentanedionato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state erbium complexes, while reduction reactions may produce lower oxidation state complexes. Substitution reactions result in the formation of new complexes with different ligands.
科学的研究の応用
Erbium, tris(2,4-pentanedionato-kO,kO’)-, hydrate, (OC-6-11)- has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Employed in biological studies for its luminescent properties, which are useful in imaging and diagnostic applications.
Medicine: Investigated for potential use in medical imaging techniques, such as magnetic resonance imaging (MRI), due to its magnetic properties.
Industry: Utilized in the production of advanced materials and coatings, where its unique properties enhance the performance of the final products.
作用機序
The mechanism by which Erbium, tris(2,4-pentanedionato-kO,kO’)-, hydrate, (OC-6-11)- exerts its effects involves its interaction with molecular targets and pathways. The compound’s luminescent properties are due to the electronic transitions of the erbium ion, which can be excited by specific wavelengths of light. Its catalytic activity is attributed to the ability of the erbium ion to facilitate various chemical reactions by providing an active site for reactants.
類似化合物との比較
Erbium, tris(2,4-pentanedionato-kO,kO’)-, hydrate, (OC-6-11)- can be compared with other similar compounds, such as:
Yttrium, tris(2,4-pentanedionato-kO,kO’)-, hydrate: Similar in structure but with yttrium instead of erbium, used in similar applications.
Lanthanum, tris(2,4-pentanedionato-kO,kO’)-, hydrate: Another similar compound with lanthanum, also used in catalysis and luminescence studies.
The uniqueness of Erbium, tris(2,4-pentanedionato-kO,kO’)-, hydrate, (OC-6-11)- lies in its specific properties, such as its luminescent and magnetic characteristics, which make it particularly valuable for certain applications.
特性
CAS番号 |
70949-24-5 |
|---|---|
分子式 |
C15H26ErO7 |
分子量 |
485.62 g/mol |
IUPAC名 |
erbium;(Z)-4-hydroxypent-3-en-2-one;(E)-4-hydroxypent-3-en-2-one;hydrate |
InChI |
InChI=1S/3C5H8O2.Er.H2O/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;1H2/b4-3+;2*4-3-;; |
InChIキー |
MONIRVUEIYGZHO-BENCABAKSA-N |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Er] |
異性体SMILES |
C/C(=C\C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Er] |
正規SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Er] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


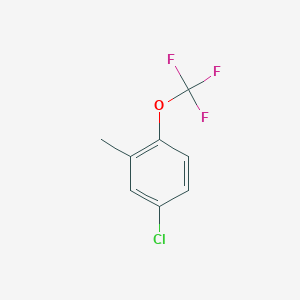
![1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid](/img/structure/B3151249.png)
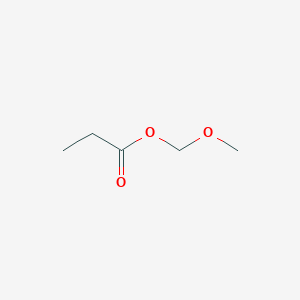
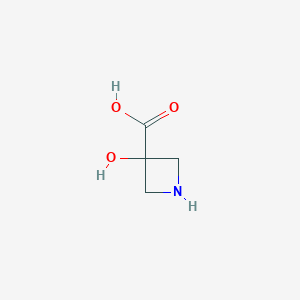
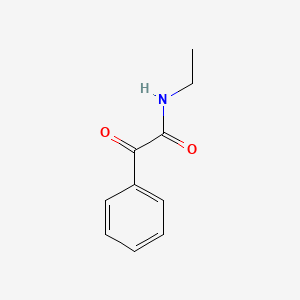
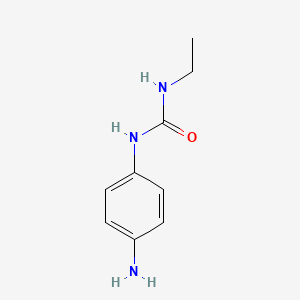
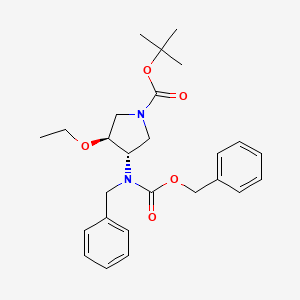
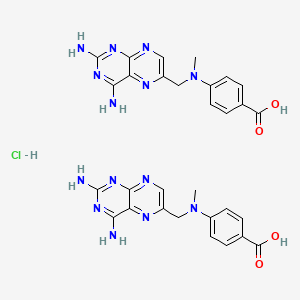
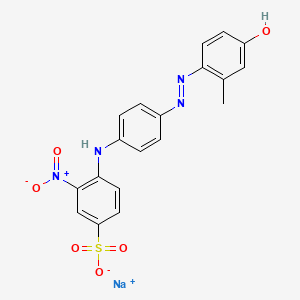
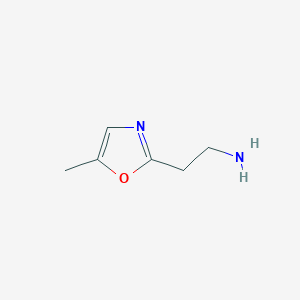
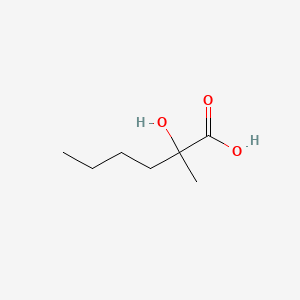
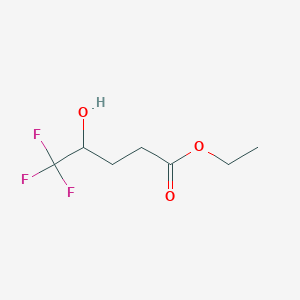
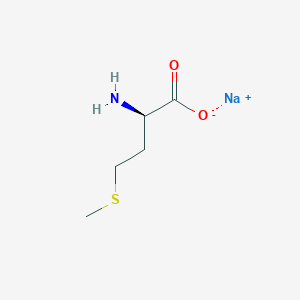
amine](/img/structure/B3151330.png)
